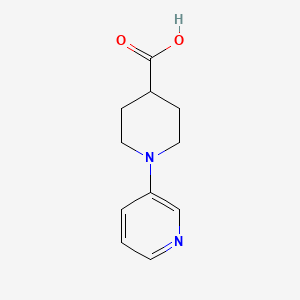

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can involve the use of automated systems to control reaction parameters and ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyridine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have shown that derivatives of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can inhibit tumor growth and exhibit antibacterial properties against various pathogens.

2. Biological Studies

- Ligand in Receptor Binding : It has been explored as a ligand in receptor binding studies, particularly in understanding the mechanisms of action of various biological targets. This includes its interaction with neurotransmitter receptors, which may have implications for treating neurological disorders.

3. Material Science

- Development of New Materials : The compound is also utilized in the development of new materials and catalysts. Its unique chemical structure allows it to act as a building block for more complex heterocyclic compounds, which are essential in creating advanced materials with specific properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that it effectively inhibited bacterial growth, suggesting its potential application in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Piperidine-4-carboxylic acid: Shares the piperidine ring but lacks the pyridine moiety.

Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the piperidine moiety.

1-(4-Pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of both the pyridine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biologische Aktivität

1-(Pyridin-3-yl)piperidine-4-carboxylic acid, also known as EVT-397108, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 242.70 g/mol. The compound consists of a piperidine ring linked to a pyridine ring, along with a carboxylic acid functional group, which plays a crucial role in its chemical reactivity and biological interactions.

Key Properties:

- Solubility: Moderate solubility in water due to the polar carboxylic acid group.

- Stability: Maintains stability in neutral pH environments, which is important for pharmaceutical formulations.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine and piperidine derivatives under controlled conditions. The hydrochloride salt form is often produced to enhance solubility and stability for biological applications.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of specific molecular targets within cancer pathways, potentially affecting apoptosis and cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EVT-397108 | FaDu | 15 | Induction of apoptosis |

| Piperidine Derivative A | Lung Cancer Cells | 10 | IKKb inhibition leading to NF-kB modulation |

| Piperidine Derivative B | Breast Cancer Cells | 20 | Disruption of cell cycle |

Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. Its ability to interact with cholinergic receptors suggests applications in Alzheimer's disease treatment through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Case Study: Alzheimer’s Disease

In a study involving dual inhibitors targeting both AChE and BuChE, compounds incorporating the piperidine moiety demonstrated improved brain exposure and antioxidant properties, which are critical for neuroprotection .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects depending on the context—be it anticancer or neuroprotective actions.

Interaction with Enzymes

The compound's carboxylic acid group facilitates hydrogen bonding with target proteins, enhancing its binding affinity. This is particularly relevant in the context of drug development aimed at neurological pathways or cancer therapies.

Eigenschaften

IUPAC Name |

1-pyridin-3-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJDCPGBVQIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612595 | |

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330985-24-5 | |

| Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.